PCI-34051 is a potent and selective inhibitor of histone deacetylase 8 (HDAC8), a member of the histone deacetylase family of enzymes. [] It exhibits over 200-fold selectivity for HDAC8 over other HDAC isoforms. [] HDAC8, a class I HDAC family member, has been shown to have low deacetylation activity compared to other HDACs in vitro. [] HDAC8 has gained attention as a novel target for cancer therapy. [] This compound has been used extensively in scientific research to elucidate the role of HDAC8 in various biological processes, including cancer development, inflammation, and neuroprotection. [, , , , , , , , , , , , , , ]
The synthesis of PCI-34051 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from a tetrahydroisoquinoline scaffold, which is modified through alkylation and conversion processes.
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and selectivity.
The molecular structure of PCI-34051 reveals an L-shaped conformation that is essential for its binding affinity to the active site of HDAC8. Key features include:
The InChI Key for PCI-34051 is AJRGHIGYPXNABY-UHFFFAOYSA-N, which can be used for database searches related to this compound.
PCI-34051 primarily undergoes reactions associated with its role as an HDAC inhibitor. It interacts with histone proteins, leading to altered acetylation states that affect gene expression:
The mechanism by which PCI-34051 exerts its effects involves several biochemical pathways:
PCI-34051 exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective application in laboratory settings.
PCI-34051 has significant implications in scientific research and potential therapeutic applications:
PCI-34051 (1-((4-((indolin-1-yl)methyl)phenyl)carbonyl)indoline-6-carboxylic acid) forms a high-affinity complex with human HDAC8 (hHDAC8) characterized by distinctive structural adaptations. The inhibitor occupies an extended substrate-binding channel (≈14 Å deep) composed of a catalytic zinc ion, hydrophobic residues, and flexible loop regions (L1, L2, L6). Unlike pan-inhibitors, PCI-34051 adopts an L-shaped conformation that optimally exploits HDAC8's unique "open" sub-pocket formed between loops L1 (residues 30–36) and L6 (residues 263–280). This pocket is sterically blocked in other HDAC isoforms (e.g., HDAC1, HDAC3) by a conserved "L1-L6 lock" [8] [10]. Crystallographic studies of Schistosoma mansoni HDAC8 (smHDAC8) bound to PCI-34051 (PDB ID: 6HQY) confirm similar binding geometry, with the indoline cap moiety forming π-stacking interactions with Y306 (human numbering) and hydrophobic contacts with F152 and F208 [7] [10].
Table 1: Key Structural Features of HDAC8-PCI-34051 Binding
Structural Element | Role in PCI-34051 Binding | Conformational Effect |
---|---|---|
Zinc Ion (Zn²⁺) | Coordinated by hydroxamic acid (1.9–2.1 Å distance) | Anchors inhibitor catalytic core |
L1 Loop (30–36) | Forms open sub-pocket with L6; accommodates L-shape | Stabilizes "open" state |
L6 Loop (263–280) | Absence of steric lock enables L-shaped binding | Reduced flexibility upon binding |
Catalytic Y306 | Hydrogen-bonds with hydroxamic acid carbonyl group | Optimizes catalytic residue orientation |
PCI-34051 demonstrates >40-fold selectivity for HDAC8 over other class I HDACs (HDAC1, HDAC2, HDAC3) and significantly higher potency than pan-inhibitors like SAHA (Vorinostat). Kinetic analyses reveal an IC₅₀ of 10 nM for PCI-34051 against HDAC8, compared to SAHA's IC₅₀ of 410 nM. Surface plasmon resonance (SPR) further quantifies this disparity, showing a dissociation constant (Kd) of 75.1 nM for PCI-34051 versus 1,200 nM for SAHA [1] [3]. This enhanced affinity arises from PCI-34051's optimized engagement with HDAC8-specific residues (e.g., H180, D274) and its rigid linker, which reduces entropic penalties during binding. In contrast, SAHA's flexible aliphatic linker adopts multiple suboptimal conformations, resulting in weaker stabilization [1] [7].
Table 2: Inhibition Kinetics of PCI-34051 vs. SAHA
Parameter | PCI-34051 | SAHA | Selectivity Ratio |
---|---|---|---|
IC₅₀ (HDAC8) | 10 nM | 410 nM | 41-fold |
Kd | 75.1 nM | 1,200 nM | 16-fold |
ΔG (Binding) | -48.2 kJ/mol | -42.7 kJ/mol | Lower energy state |
The hydroxamic acid group (-CONHOH) in PCI-34051 serves as a bidentate zinc chelator, forming critical coordination bonds (Zn–O distances: 1.99 Å and 2.07 Å) with HDAC8's catalytic Zn²⁺ ion. This motif contributes ~50% of the total binding energy and enables sub-μM affinity. However, specificity is conferred by the indoline-cap group, which targets HDAC8's unique L1/L6 sub-pocket. Mutagenesis studies confirm that replacing HDAC8's catalytic tyrosine (Y306F) reduces PCI-34051 affinity by >100-fold but minimally impacts SAHA binding [8] [10]. Unlike non-selective inhibitors, PCI-34051 avoids steric clashes with HDAC1/3-specific residues (e.g., F208 in HDAC1 occupies the L1-L6 pocket) due to HDAC8's narrower active site and distinct loop conformations [8].
PCI-34051 binding induces long-range stabilization of HDAC8's dynamic loops, as revealed by hydrogen-deuterium exchange mass spectrometry (HDX-MS) and molecular dynamics (MD) simulations. Key effects include:
Table 3: HDAC8 Loop Stabilization by PCI-34051
Loop Region | Residues | Δ% Deuterium Uptake | B-Factor Change (Ų) | Functional Role |
---|---|---|---|---|
L1 | 30–36 | -32% | -23 | Forms open sub-pocket with L6 |
L2-B | 84–92 | -18% | -15 | Anchors α5 helix |
L3 | 136–156 | -25% | -21 | Transmits allosteric signals |
L6 | 263–280 | -29% | -19 | Accommodates L-shaped inhibitors |
PCI-34051 binding triggers allosteric propagation beyond the active site, inducing structural reorganization in distal domains (>15 Å from zinc site). HDX-MS analyses reveal reduced deuterium uptake in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7